1-Chloro-3-ethylbenzene

Vue d'ensemble

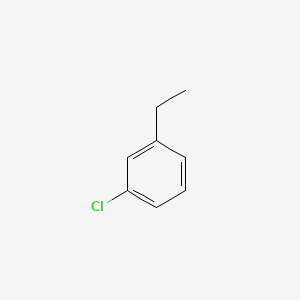

Description

1-Chloro-3-ethylbenzene, also known as m-chloroethylbenzene or 3-ethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where a chlorine atom and an ethyl group are substituted at the meta positions on the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor .

Méthodes De Préparation

1-Chloro-3-ethylbenzene can be synthesized through various methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Multistep Synthesis: Another approach involves the chlorination of ethylbenzene followed by separation of the desired isomer.

Industrial Production: Industrially, this compound can be produced by the chlorination of ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at controlled temperatures.

Analyse Des Réactions Chimiques

1-Chloro-3-ethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, sulfonation, and halogenation, where the chlorine and ethyl groups direct incoming substituents to the meta positions.

Nucleophilic Aromatic Substitution: Under harsh conditions, such as high temperatures and the presence of strong nucleophiles, the chlorine atom can be replaced by nucleophiles like hydroxide ions.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Chloro-3-ethylbenzene is characterized by a chlorinated ethylbenzene structure, where a chlorine atom is substituted at the meta position relative to an ethyl group on a benzene ring. This unique arrangement influences its reactivity and interactions in chemical processes.

Scientific Research Applications

This compound has several notable applications in scientific research:

Analytical Chemistry

- Reference Compound : 1-CEB serves as a reference standard in chromatography and spectroscopy. Its well-defined structure aids in identifying unknown compounds with similar characteristics during analytical procedures.

Material Science

- Development of New Materials : Research indicates potential applications of halogenated aromatics like 1-CEB in creating flame retardants and components for liquid crystals. These materials are essential for various high-performance applications.

Toxicological Studies

- Biological Activity : While specific research on 1-CEB's biological effects is limited, studies on similar chlorinated compounds suggest potential endocrine-disrupting properties and toxicological concerns related to reproductive health. Further investigations are necessary to elucidate these effects fully .

Case Study 1: Toxicological Profiling

A study conducted by the International Agency for Research on Cancer (IARC) examined the toxicity of ethylbenzene and its derivatives, including this compound. The findings highlighted increased liver and kidney weights in animal models exposed to chlorinated aromatic compounds, indicating potential health risks associated with prolonged exposure .

Case Study 2: Material Development

Research published in material science journals explored the use of halogenated compounds like 1-CEB in developing advanced materials for electronics. The study demonstrated that incorporating such compounds could enhance thermal stability and flame resistance in polymer matrices used for electronic devices.

Mécanisme D'action

The mechanism of action of 1-chloro-3-ethylbenzene primarily involves its reactivity towards electrophiles and nucleophiles. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The ethyl group, being an electron-donating group, slightly counteracts the deactivating effect of the chlorine atom .

Comparaison Avec Des Composés Similaires

1-Chloro-3-ethylbenzene can be compared with other similar compounds such as:

1-Chloro-2-ethylbenzene: This isomer has the chlorine and ethyl groups at the ortho positions, leading to different reactivity and physical properties.

1-Chloro-4-ethylbenzene: This isomer has the substituents at the para positions, which also affects its chemical behavior and applications.

1-Bromo-3-ethylbenzene: Substituting chlorine with bromine changes the compound’s reactivity, especially in nucleophilic substitution reactions.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Activité Biologique

1-Chloro-3-ethylbenzene (1-CEB), an aromatic compound with the molecular formula CHCl, is a chlorinated derivative of ethylbenzene. Its unique structure, characterized by a chlorine atom and an ethyl group at the meta position of the benzene ring, influences its biological activity and potential applications in various fields, including pharmacology and environmental science.

1-CEB is classified under chlorobenzenes and exhibits distinctive chemical properties due to the presence of both the chlorine atom and the ethyl group. The chlorine atom makes it susceptible to nucleophilic attack, while the ethyl group can influence steric hindrance in reactions. This reactivity is crucial for understanding its behavior in synthetic chemistry and potential biological effects. The compound is also recognized for its combustible nature and can cause skin and eye irritation upon exposure.

Acute Toxicity

The acute toxicity of 1-CEB has been assessed through various studies. It is noted to be harmful if swallowed, inhaled, or absorbed through the skin. Exposure can lead to symptoms such as respiratory irritation and central nervous system effects .

Chronic Effects

Long-term exposure to chlorinated compounds like 1-CEB has raised concerns regarding potential carcinogenic effects. The International Agency for Research on Cancer (IARC) has classified some chlorinated compounds as possibly carcinogenic to humans based on limited evidence from animal studies .

Environmental Impact

A case study highlighted the detection of 1-CEB in wastewater and drinking water sources, indicating environmental contamination. This study emphasized the need for further evaluation of its hazards and physical-chemical properties due to its presence in groundwater and potential routes of human exposure .

Occupational Exposure

The NIOSH Occupational Exposure Banding process evaluates chemicals like 1-CEB based on toxicological endpoints, including carcinogenicity and reproductive toxicity. This assessment categorizes exposure levels into bands that help determine safety measures for workers handling these chemicals .

The biological activity of 1-CEB can be attributed to its ability to interact with biological molecules through electrophilic substitution reactions. The presence of the chlorine atom allows it to form adducts with nucleophiles such as proteins and DNA, potentially leading to cytotoxic effects.

Cellular Studies

Research has demonstrated that chlorinated aromatic compounds can induce oxidative stress in cells, leading to cellular damage. For instance, studies on similar compounds have shown that they can disrupt mitochondrial function and trigger apoptosis in various cell lines .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 140.61 g/mol |

| Acute Toxicity | Harmful if ingested/inhaled |

| Environmental Detection | Found in wastewater/drinking water |

| Potential Carcinogenicity | Possibly carcinogenic |

Propriétés

IUPAC Name |

1-chloro-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUEGMPESDGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211032 | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-16-6 | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.